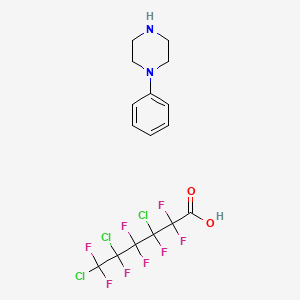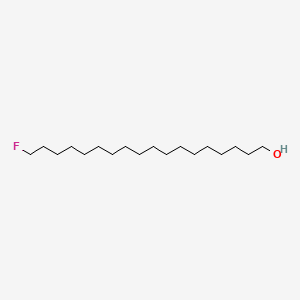
1,1'-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C16H15Cl. It is characterized by the presence of a chloroethene group bonded to two 4-methylbenzene groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) typically involves a nucleophilic aromatic substitution reaction. One common method is to react a molecule of benzyl bromide with a chloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the reaction efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethene group to an ethane group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethane derivatives.
Substitution: Formation of hydroxyl or amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethene group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene): Similar structure but with methoxy groups instead of methyl groups.
1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene): Similar structure but with bromo groups instead of methyl groups
Uniqueness
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
5293-66-3 |
|---|---|
Molekularformel |
C16H15Cl |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
1-[2-chloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C16H15Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI-Schlüssel |
UMQUCGIRYRNRMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


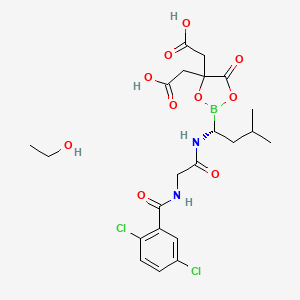
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)

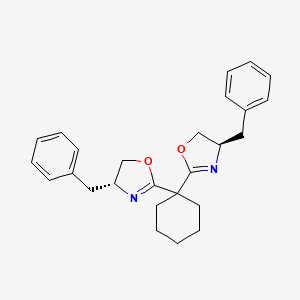
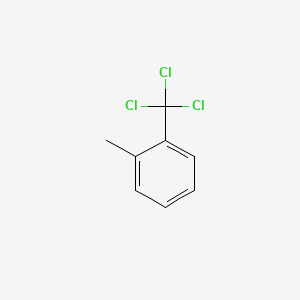
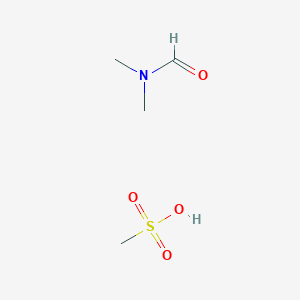



![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
